3-(2-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(2-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate triazole and thiadiazine precursors. One common method includes the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols under acidic conditions . Another approach involves the one-pot catalyst-free reaction of dibenzoylacetylene with triazole derivatives at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production. The use of efficient and straightforward methodologies, such as one-pot reactions, can facilitate industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole or thiadiazine rings .
Scientific Research Applications
3-(2-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and antiviral activities.
Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Shares a similar core structure but differs in the substitution pattern.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different biological activities.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Exhibits unique pharmacological properties compared to the target compound.
Uniqueness
3-(2-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H14N4S |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(2-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C17H14N4S/c1-12-7-5-6-10-14(12)16-18-19-17-21(16)20-15(11-22-17)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
InChI Key |
AJXUJIFLPRCCLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C3N2N=C(CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
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